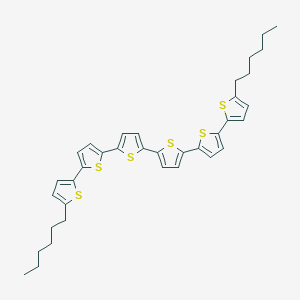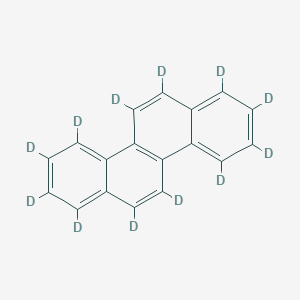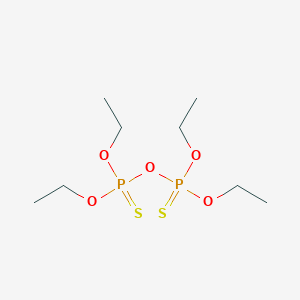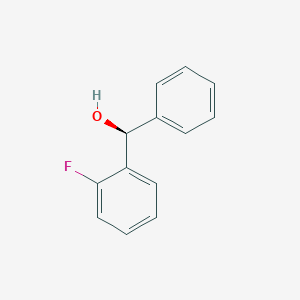
(S)-(2-fluorophenyl)(phenyl)methanol
Overview
Description
“(S)-(2-fluorophenyl)(phenyl)methanol” is a compound that belongs to the class of phenols. Phenols are organic compounds in which a hydroxy group is attached to a saturated carbon . The physical properties of phenols are influenced by hydrogen bonding due to the oxygen–hydrogen dipole in the hydroxy functional group and dispersion forces between alkyl or aryl regions of phenol molecules .
Synthesis Analysis
The synthesis of phenolic compounds can be achieved through various methods. One such method is the methylation of phenol with methanol, a process with equal stoichiometric coefficients . An excess of methanol has a stimulative influence on the reaction in the forward direction .Chemical Reactions Analysis
Phenols are very reactive towards electrophilic aromatic substitution . The oxidation of a phenol or an arylamine to a quinone is one of the reactions that phenols can undergo .Physical And Chemical Properties Analysis
The physical and chemical properties of phenols are influenced by hydrogen bonding due to the oxygen–hydrogen dipole in the hydroxy functional group and dispersion forces between alkyl or aryl regions of phenol molecules .Scientific Research Applications
1. Synthesis and Characterization
(S)-(2-fluorophenyl)(phenyl)methanol is synthesized and characterized in various studies, contributing to the understanding of its physical properties and potential applications. For instance, it has been synthesized and characterized through techniques such as M.P, infrared spectroscopy, thin-layer chromatography, 1H NMR, and gas chromatography-mass data. The refractive indices of this compound in different solvent mixtures like methanol and benzene have been measured, leading to the calculation of various parameters such as molar refraction, polarisability constant, and molar volume. These parameters help in estimating the nature of dipole and solute-solvent, solvent-solvent interactions, offering insights into its chemical behavior and potential applications in various fields (Chavan & Gop, 2016).
2. Interaction Studies
The interaction of (S)-(2-fluorophenyl)(phenyl)methanol with other molecules has been a subject of study, particularly in understanding its hydrogen bonding behavior and interaction dynamics. For example, research on alcohol complexes of fluorophenylacetylenes, which are structurally similar to (S)-(2-fluorophenyl)(phenyl)methanol, reveals insights into their hydrogen bonding patterns and interaction with the π electron density of bonds. Such studies are critical in understanding the molecular behavior of (S)-(2-fluorophenyl)(phenyl)methanol, which can be pivotal in designing drugs and other materials (Maity, Maity, & Patwari, 2011).
3. Computational Studies
The compound's behavior is also studied using computational methods like Density Functional Theory (DFT), helping to predict and understand its chemical behavior in various conditions. These theoretical studies are instrumental in understanding the active sites of the molecule, which is crucial for its potential applications in drug design and material science (Trivedi, 2017).
4. Application in Polymer Sciences
(S)-(2-fluorophenyl)(phenyl)methanol is also relevant in the field of polymer science. For instance, its derivative, sulfonated 4-fluorobenzophenone, is used in synthesizing new sulfonated side-chain grafting units, which are then incorporated into copolymers for applications like proton exchange membranes in fuel cells. Such applications demonstrate the compound's versatility and potential in creating materials with specific desired properties (Kim, Robertson, & Guiver, 2008).
5. Crystallography Studies
The crystal structure of compounds related to (S)-(2-fluorophenyl)(phenyl)methanol, such as nuarimol, has been studied to understand their structural characteristics, including dihedral angles, hydrogen bonding, and three-dimensional network formation. These insights are crucial for the development of materials based on (S)-(2-fluorophenyl)(phenyl)methanol, as they provide a deeper understanding of its structural dynamics and potential for forming complex structures (Kang, Kim, Park, & Kim, 2015).
Future Directions
properties
IUPAC Name |
(S)-(2-fluorophenyl)-phenylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h1-9,13,15H/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFVMEOPYDLEHBR-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](C2=CC=CC=C2F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(2-fluorophenyl)(phenyl)methanol | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

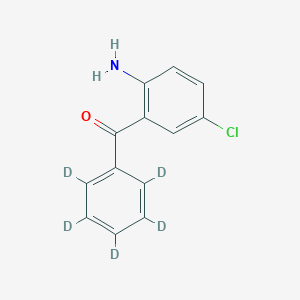
![Sodium 2,2'-([1,1'-biphenyl]-4,4'-diylbis(ethene-2,1-diyl))dibenzenesulfonate](/img/structure/B124310.png)
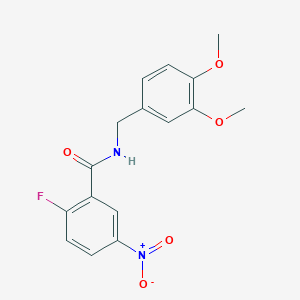
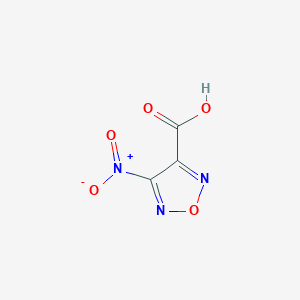
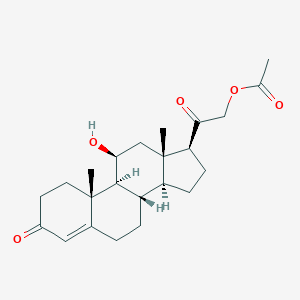
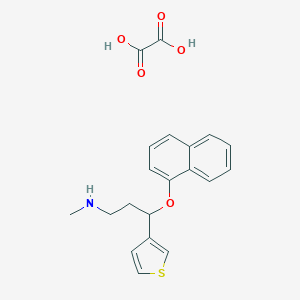

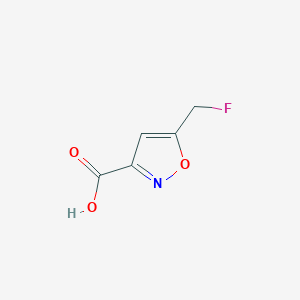
![5,6-Dihydroimidazo[1,2-a]pyridine](/img/structure/B124343.png)
